molecular formula C7H9BrN2 B1292053 5-bromo-N-ethylpyridin-2-amine CAS No. 856850-36-7

5-bromo-N-ethylpyridin-2-amine

Cat. No.: B1292053
CAS No.: 856850-36-7
M. Wt: 201.06 g/mol
InChI Key: PTXWZJGCLYCDFV-UHFFFAOYSA-N
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Description

5-bromo-N-ethylpyridin-2-amine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyridylacetylenic Amines : 5-Bromo-N-ethylpyridin-2-amine is used in the synthesis of N-oxides of pyridylacetylenic amines. The process involves bromination and dehydrobromination steps to obtain 2-methyl-5-ethynylpyridine, followed by oxidation to synthesize the N-oxide version. This synthesis is significant for exploring pyridylacetylenic compounds' chemical properties (Ikramov et al., 2021).

  • Selective Amination in Organic Synthesis : The compound is utilized in selective amination reactions, such as the amination of 5-bromo-2-chloropyridine. These reactions are catalyzed by palladium complexes, showcasing its importance in organic synthesis for producing specific pyridine derivatives with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).

  • Copper-Catalyzed Amination : Copper catalysis is employed in the amination of aryl halides, where this compound is converted into aminopyridine. This method is noted for its low catalyst loading and mild reaction conditions, contributing to the diverse ways of functionalizing bromopyridine compounds (Lang, Zewge, Houpis, & VolanteRalph, 2001).

  • Handling Hydrogen Peroxide Oxidations : The synthesis of 5-Bromo-2-nitropyridine from the corresponding amine, including this compound, involves hydrogen peroxide oxidation. This process is vital for large-scale production, showcasing the industrial relevance of such compounds (Agosti et al., 2017).

  • Synthesis of Polydendate Ligands : this compound plays a role in synthesizing flexible polydendate ligands. This includes the preparation of pivotal building blocks like 6-bromo-5'-bromomethyl-2,2'-bipyridine, used for synthesizing multifunctionalized ligands (Charbonnière, Weibel, & Ziessel, 2002).

Applications in Drug Discovery and Biological Activities

  • Potential 5-HT6 Receptor Ligands : The compound is used in the synthesis of novel indole derivatives. These derivatives are potential biological active 5-HT6 receptor ligands, indicating its application in drug discovery and development (Schwarz et al., 2008).

  • Antimicrobial Activities : Substituted derivatives of this compound, such as (E)-N-benzylidene-5-bromopyridin-2-amine compounds, have been studied for their antimicrobial activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Senbagam, Vanangamudi, & Thirunarayanan, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-bromo-N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-2-9-7-4-3-6(8)5-10-7/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXWZJGCLYCDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626322
Record name 5-Bromo-N-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856850-36-7
Record name 5-Bromo-N-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-N-ethylpyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-Bromo-pyridin-2-ylamine and acetaldehyde were treated under the conditions of Compound 64C to give the intermediate (5-bromo-pyridin-2-yl)-ethyl-amine. This was then reacted with Compound 64A to give the title product. MS m/z 481 (M+1).
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